(e)-2-Methyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine
Description
(E)-2-Methyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine is a boronate ester-functionalized pyridine derivative with a conjugated vinyl bridge linking the pyridine ring to the dioxaborolane group. This compound is characterized by:
- Molecular Formula: C₆H₅N (pyridine core) + CH₃ (2-methyl substituent) + CH₂=CH–B(O₂C₆H₁₂) (vinyl-dioxaborolane group) → C₁₄H₁₉BNO₂ (calculated).
- The dioxaborolane group (C₆H₁₂BO₂) provides stability under anhydrous conditions, making it suitable for synthetic applications .
Properties
IUPAC Name |
2-methyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BNO2/c1-11-6-7-12(10-16-11)8-9-15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWWIDSZRPTZDJ-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CN=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CN=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60725888 | |
| Record name | 2-Methyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220278-78-3 | |
| Record name | 2-Methyl-5-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60725888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(E)-2-Methyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyridine ring substituted with a vinyl group linked to a dioxaborolane moiety. The structure can be represented as follows:
Biological Activity Overview
Research has indicated that compounds containing dioxaborolane derivatives exhibit various biological activities including:
- Anticancer Activity : Compounds similar to this compound have shown significant antiproliferative effects against multiple cancer cell lines. For instance:
- Antimicrobial Properties : Preliminary studies suggest that certain dioxaborolane derivatives may possess antimicrobial activity; however, specific data on this compound remains limited.
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative activity of various dioxaborolane derivatives on cancer cell lines. The results indicated that the presence of specific substituents significantly enhanced the activity. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HL-60 | 0.56 |
| Compound B | U937 | 1.0 |
| Compound C | MDA-MB-435 | 0.229 |
In another study focusing on the mechanism of action:
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
- This could enable faster coupling rates compared to non-conjugated analogues .
- 2-Methyl-5-dioxaborolane Pyridine : Lacks conjugation, leading to slower reaction kinetics but higher stability during storage .
- 2-Methanesulfonyl Analogue : The electron-withdrawing sulfonyl group stabilizes the boronate ester but reduces reactivity due to decreased boron electrophilicity .
Steric and Electronic Effects
- Steric Hindrance : Bulky substituents like isopropoxy () or triisopropylsilyl () hinder access to the boron center, reducing coupling efficiency .
- Electronic Modulation : Electron-donating groups (e.g., methyl, isopropoxy) enhance boron’s electrophilicity, while electron-withdrawing groups (e.g., sulfonyl) have the opposite effect .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing (E)-2-methyl-5-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)pyridine, and which solvents are optimal for Suzuki-Miyaura coupling reactions involving this compound?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, which require palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity by stabilizing intermediates and improving boron-aryl bond formation. Temperature control (60–100°C) and inert atmospheres (N₂/Ar) are critical to prevent boronate ester hydrolysis .
Q. What safety precautions are critical when handling this compound, especially considering its boronate ester and pyridine moieties?
- Methodological Answer : Use gloveboxes or fume hoods to avoid inhalation/contact. Store in moisture-free, airtight containers at 2–8°C. Follow hazard codes P210 (avoid ignition sources) and P201 (pre-use safety protocols) due to flammability and potential boronate ester reactivity. Safety Data Sheets (SDS) for analogs recommend full PPE, including nitrile gloves and safety goggles .
Q. How can researchers verify the stereochemical integrity (E/Z configuration) of the vinyl-boronate moiety post-synthesis?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography can confirm the (E)-configuration. For example, NOE correlations between the pyridine methyl group and the vinyl proton distinguish E/Z isomers. High-resolution mass spectrometry (HRMS) validates molecular integrity .
Q. What spectroscopic techniques are most effective for characterizing this compound's structure?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR to confirm proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm).
- FT-IR for boronate ester B-O stretches (~1350 cm⁻¹).
- HRMS (ESI-TOF) for exact mass verification.
PubChem-derived InChI keys and spectral data (e.g., InChI=1S/C13H17BN2O2 ) provide reference benchmarks .
Q. What are the typical purity assessment methods for this compound, and how should storage conditions be optimized?
- Methodological Answer : Purity is assessed via GC-MS (>98% by GC) or titration (boron content analysis). Store in amber vials under argon at –20°C to prevent hydrolysis. Stability studies for analogs show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproduct formation during the synthesis of this compound via cross-coupling reactions?
- Methodological Answer : Optimize catalyst loading (0.5–2 mol% Pd), base selection (K₂CO₃ vs. CsF), and solvent polarity (DMF > THF). For example, CsF in THF reduces protodeboronation byproducts. Reaction monitoring via TLC or LC-MS at 12-hour intervals ensures timely termination to suppress side reactions .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar pyridine-boronate derivatives?
- Methodological Answer : Perform structure-activity relationship (SAR) studies using analogs with varied substituents. For example, fluorinated analogs (e.g., 5-fluoro derivatives) show enhanced enzyme inhibition but reduced solubility. Use docking simulations (AutoDock Vina) to correlate substituent positions with target binding affinities, resolving discrepancies in bioactivity data .
Q. How to design analogs of this compound for enhanced CYP1B1 inhibition, based on structural insights?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., –CF₃) at the pyridine C3 position to improve CYP1B1 binding. Docking studies show that 2-(pyridin-3-yl) substituents on steroidal frameworks increase inhibition (IC₅₀ = 0.011 μM). Prioritize derivatives with C17β-hydroxyl groups (e.g., estradiol analogs) for 10-fold higher activity than carbonyl-containing counterparts .
Q. What computational approaches predict the reactivity of the boronate ester in this compound under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model boronate ester hydrolysis pathways. Solvent parameters (e.g., dielectric constant of DMF vs. water) are incorporated to predict stability. Molecular dynamics (MD) simulations further assess steric effects of the tetramethyl dioxaborolane ring on reaction kinetics .
Q. How can researchers assess the metabolic stability of derivatives in vivo, using this compound as a lead?
- Methodological Answer : Conduct pharmacokinetic studies in rodent models:
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
